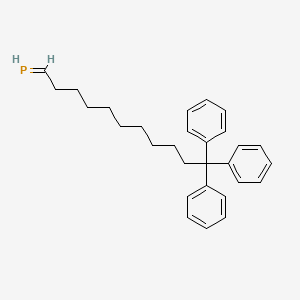
(11,11,11-Triphenylundecylidene)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11,11,11-Triphenylundecylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a triphenylundecylidene moiety. Organophosphorus compounds are widely studied due to their applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11,11,11-Triphenylundecylidene)phosphane typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction may require a base to facilitate the formation of the phosphane compound.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions in specialized reactors, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized for efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: Reduction reactions may convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (11,11,11-Triphenylundecylidene)phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound may have applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of (11,11,11-Triphenylundecylidene)phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
- Triphenylphosphine
- Diphenylphosphine
- Phenylphosphine
Comparison: (11,11,11-Triphenylundecylidene)phosphane is unique due to its extended alkyl chain and triphenyl substitution, which can influence its solubility, reactivity, and coordination behavior compared to simpler phosphines like triphenylphosphine.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
87269-78-1 |
|---|---|
Molekularformel |
C29H35P |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
11,11,11-triphenylundecylidenephosphane |
InChI |
InChI=1S/C29H35P/c30-25-17-6-4-2-1-3-5-16-24-29(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25,30H,1-6,16-17,24H2 |
InChI-Schlüssel |
TYSZVEXXCDZFBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC=P)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

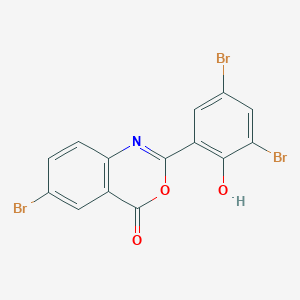



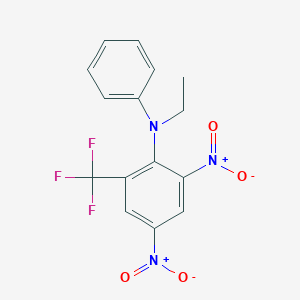

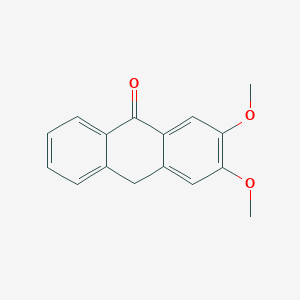
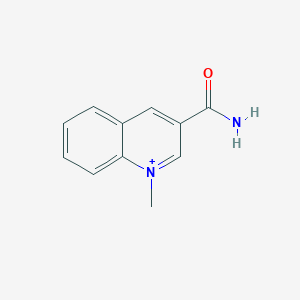
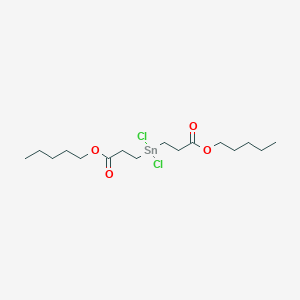
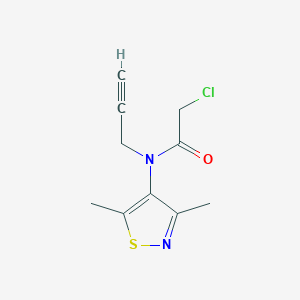
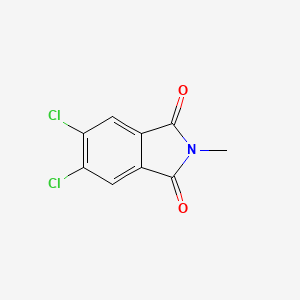
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
